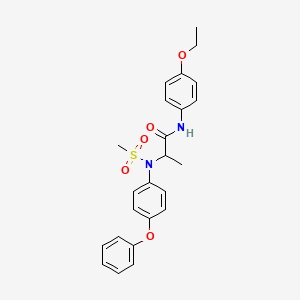

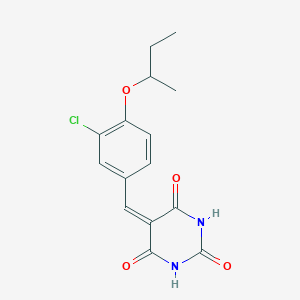

5-(4-sec-butoxy-3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Overview

Description

"5-(4-sec-butoxy-3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione" is a compound belonging to the pyrimidinetrione class, known for its diverse chemical reactivity and potential in creating various molecular structures. Although the direct research on this specific compound is limited, insights can be drawn from closely related compounds within the same chemical class.

Synthesis Analysis

The synthesis of pyrimidinetriones involves multicomponent reactions, showcasing the efficiency and versatility of these reactions in producing complex molecular structures. A study by Ryzhkova et al. (2023) elaborated a simple and efficient tandem Knoevenagel–Michael protocol for synthesizing related compounds, indicating a possible pathway for our compound of interest (Ryzhkova et al., 2023).

Molecular Structure Analysis

Molecular structure studies, such as those by Barakat et al. (2015), reveal the relative stabilities of isomers and the effects of solvent polarity on their stability. X-ray crystallography and DFT analysis provide insights into the solid-state molecular structure and vibrational spectra of these compounds, which could be applied to understand our compound (Barakat et al., 2015).

Scientific Research Applications

Synthesis and Activity Studies

A study on the synthesis and structure–activity relationship of polysubstituted pyrimidines, including derivatives similar to 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, revealed these compounds as potent inhibitors of immune-activated nitric oxide production. The investigation encompassed a wide array of substituents at the C-5 position on the pyrimidine ring, demonstrating that the nitric oxide inhibitory activity is significantly influenced by the substituent's nature. The 5-sec-butyl analog exhibited the highest inhibitory activity with minimal cytotoxic effects, suggesting a promising route for the development of anti-inflammatory agents (Jansa et al., 2015).

Spectral Studies and Optical Properties

Spectral studies on D-π-A molecules, which share structural similarities with the subject compound, have provided insights into the electronic and optical properties of such molecules. These studies highlighted the formation of H-aggregates and their spectral characteristics, offering a foundation for further research into the development of novel materials for optoelectronic applications (Chen et al., 2001).

Antihypertensive Potential

Research on selected pyrimidine derivatives, including a structure closely related to 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, has elucidated their antihypertensive potential. These compounds demonstrated significant blood pressure reduction, renal function normalization, vasodilatory effects, and antioxidant and anti-inflammatory properties in experimental models, indicating their therapeutic potential in hypertension management (Irshad et al., 2021).

Electronic and Nonlinear Optical Exploration

A comparative study between DFT/TDDFT calculations and experimental findings on thiopyrimidine derivatives, which share a core structure with the compound of interest, has shed light on their electronic structure and nonlinear optical (NLO) properties. This research supports the utility of such compounds in NLO applications, highlighting their potential in the fields of medicine and optoelectronics (Hussain et al., 2020).

Computational Approach to Cardiovascular Diseases

A computational study on pyrimidine 2, 4, 6-trione derivatives, related to 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, explored their L-type calcium channel blockade activity. This chemoinformatics prediction and molecular docking analysis highlighted their potential as antihypertensive agents, further emphasizing the broad applicability of these compounds in cardiovascular disease treatment (Irshad et al., 2022).

properties

IUPAC Name |

5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c1-3-8(2)22-12-5-4-9(7-11(12)16)6-10-13(19)17-15(21)18-14(10)20/h4-8H,3H2,1-2H3,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFFBZZAJIJFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4020724.png)

![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-nitrophenyl)quinazoline](/img/structure/B4020726.png)

![N-(2,5-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4020733.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4020740.png)

![N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4020743.png)

![3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4020757.png)

![1-[({2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B4020769.png)

![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4020774.png)

![ethyl 1-[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4020778.png)

![2-{1-[1-(1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4020793.png)

![methyl (5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4020797.png)